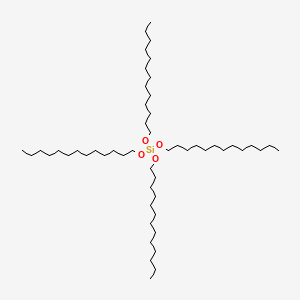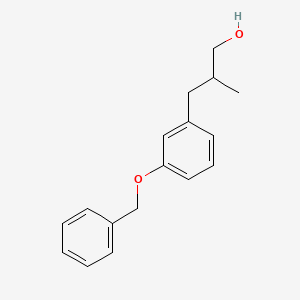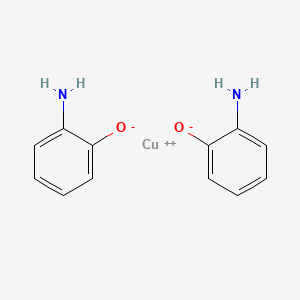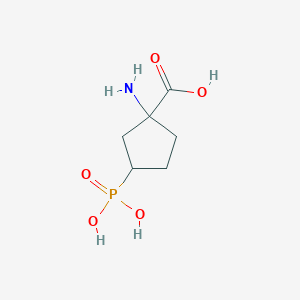
Tetratridecyl silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetratridecyl silicate is a chemical compound belonging to the family of silicates. Silicates are compounds containing silicon and oxygen, and they form the largest group of minerals on Earth. This compound is characterized by its unique structure, which includes a silicon atom bonded to four tridecyl groups. This compound is used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetratridecyl silicate typically involves the reaction of tridecyl alcohol with a silicon-containing precursor, such as tetraethyl orthosilicate. The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the reaction. The general reaction can be represented as follows:
[ \text{Si(OC_2H_5)4} + 4 \text{C{13}H_{27}OH} \rightarrow \text{Si(OC_{13}H_{27})_4} + 4 \text{C_2H_5OH} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetratridecyl silicate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicate esters with different oxidation states.
Reduction: Reduction reactions can convert this compound into other silicate derivatives.
Substitution: The tridecyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicate esters with higher oxidation states, while substitution reactions can produce a wide range of silicate derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tetratridecyl silicate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silicate compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological systems, including as a component in biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.
Wirkmechanismus
The mechanism of action of tetratridecyl silicate involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon atom in this compound can form bonds with other atoms or molecules, leading to the formation of new compounds. The tridecyl groups can also interact with other molecules, influencing the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Tetratridecyl silicate can be compared with other similar compounds, such as:
Tetraethyl orthosilicate: A precursor used in the synthesis of this compound.
Tetramethyl orthosilicate: Another silicate compound with different alkyl groups.
Tetraoctyl silicate: A silicate compound with octyl groups instead of tridecyl groups.
The uniqueness of this compound lies in its specific structure and the properties imparted by the tridecyl groups, which can influence its reactivity and applications in various fields.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique structure and properties make it valuable in various chemical reactions and as a component in different materials
Eigenschaften
CAS-Nummer |
18491-98-0 |
|---|---|
Molekularformel |
C52H108O4Si |
Molekulargewicht |
825.5 g/mol |
IUPAC-Name |
tetratridecyl silicate |
InChI |
InChI=1S/C52H108O4Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57(54-50-46-42-38-34-30-26-22-18-14-10-6-2,55-51-47-43-39-35-31-27-23-19-15-11-7-3)56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-52H2,1-4H3 |
InChI-Schlüssel |
OCVGBFCILUWEBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCO[Si](OCCCCCCCCCCCCC)(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)

![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)


![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)

![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)




![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
